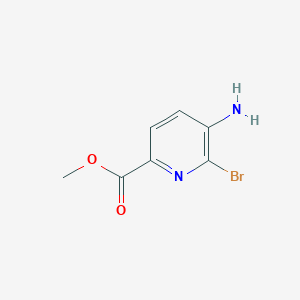

Methyl 5-amino-6-bromopicolinate

Descripción general

Descripción

Methyl 5-amino-6-bromopicolinate is an organic compound with the chemical formula C7H7BrN2O2. It is a white solid that is stable at room temperature and can dissolve in certain organic solvents such as ethanol and dimethylformamide . This compound is used in various organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and esters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-bromopicolinate can be synthesized through the reaction of 5-amino-6-bromopyridine with methyl formate. The reaction conditions can be adjusted based on the specific experimental setup, but typically involve heating the reactants in an appropriate solvent for a certain period .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves the use of hydrogen bromide and hydrogen peroxide in water at room temperature. For example, 2.0 ml of a 32% hydrogen peroxide solution is added to methyl 5-aminopyridine-2-carboxylate and 30 ml of 48% hydrobromic acid. The reaction mixture is stirred at room temperature for two hours, followed by the addition of more hydrogen peroxide and further stirring for an hour. The mixture is then neutralized with concentrated ammonia solution, extracted with ethyl acetate, and purified by chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-amino-6-bromopicolinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as ethyl acetate and cyclohexane. Reaction conditions often involve room temperature or slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 5-amino-6-bromopicolinate is primarily utilized as a precursor for synthesizing various bioactive molecules. Its structural characteristics allow it to interact with biological targets, making it valuable in drug discovery.

Sodium Channel Modulation

Research indicates that this compound exhibits properties that may modulate sodium channels. This modulation is relevant for developing treatments for conditions related to nerve excitability and pain management. The compound's ability to influence sodium channel activity suggests potential therapeutic applications in neuropharmacology .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities. Preliminary studies suggest that it could be effective against various pathogens, although specific data on this compound's efficacy remains limited .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing heterocyclic compounds and pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves bromination followed by amination processes. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination, and ammonia or amines for the subsequent amination step. This compound can participate in various reactions:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The amino group can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It can engage in coupling reactions to form carbon-carbon bonds with boronic acids.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Mecanismo De Acción

The mechanism by which Methyl 5-amino-6-bromopicolinate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and amino group in the compound allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Methyl 5-amino-6-bromopicolinate include:

- Methyl 6-amino-5-bromopicolinate

- Methyl 5-amino-6-bromo-2-pyridinecarboxylate

- Methyl 5-amino-6-bromopyridine-2-carboxylate .

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .

Actividad Biológica

Methyl 5-amino-6-bromopicolinate is a compound derived from picolinic acid, notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 231.05 g/mol. Its structure features a bromine atom and an amino group on a pyridine ring, which influences its biological properties. The compound is characterized by:

- CAS Number : 797060-52-7

- Molecular Weight : 231.05 g/mol

- Melting Point : 92-96 °C

- Log P (Octanol-Water Partition Coefficient) : 1.22 to 1.61, indicating moderate hydrophobicity .

Research indicates that this compound may act as a sodium channel modulator , which is critical in managing nerve excitability and pain relief. This modulation can potentially lead to therapeutic applications in treating neuropathic pain and other nerve-related conditions.

Interaction with Biological Targets

Preliminary studies suggest that modifications to the amino group can significantly influence the compound's pharmacological profile, including its potency and selectivity towards specific ion channels. The binding affinity of this compound to sodium channels has been a focal point of investigation, revealing its potential as a therapeutic agent.

Anticancer Activity

Recent research has explored the anticancer effects of related compounds, indicating that modifications in halomethyl groups can significantly enhance antiproliferative activity against various cancer cell lines. For instance, studies on similar derivatives have shown effective inhibition against colorectal cancer cell lines with IC50 values ranging from 5 to 10 µM . Although direct studies on this compound's anticancer activity are sparse, its structural characteristics warrant further investigation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 6-amino-4-bromopicolinate | 885326-88-5 | 0.87 |

| Methyl 6-amino-3-bromopicolinate | 178876-83-0 | 0.81 |

| This compound | 797060-52-7 | 0.85 |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 0.92 |

| Methyl 6-amino-5-bromopyridine-2-carboxylate | 178876-82-9 | 0.85 |

This table illustrates how this compound compares to other compounds regarding structural similarity, which may correlate with their biological activities.

Case Studies and Research Findings

- Sodium Channel Modulation : A study indicated that methyl derivatives of picolinic acid could effectively modulate sodium channels, leading to analgesic effects in animal models of neuropathic pain .

- Antiproliferative Effects : Research on related compounds demonstrated significant antiproliferative effects against cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

- Antimicrobial Studies : Similar compounds have shown promising results in antimicrobial assays, indicating potential applications for this compound in treating infections.

Propiedades

IUPAC Name |

methyl 5-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNYEXDPHWQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.